Sodium tricyanomethanide

描述

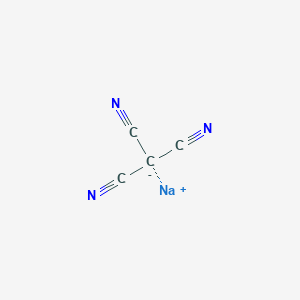

Sodium tricyanomethanide is an organic compound with the chemical formula C₄N₃Na . It is a sodium salt of tricyanomethane, also known as cyanoform. This compound is characterized by its high nitrogen content and unique structural properties, making it a subject of interest in various fields of scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Sodium tricyanomethanide can be synthesized through several methods. One common approach involves the reaction of tricyanomethane with sodium hydroxide. Another method includes the treatment of azidomethylenemalononitrile with sulfuric acid, followed by the addition of sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting tricyanomethane with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

化学反应分析

Types of Reactions: Sodium tricyanomethanide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated tricyanomethane derivatives .

科学研究应用

Chemical Properties and Characteristics

- Molecular Weight : Approximately 113.05 g/mol

- Appearance : White to light yellow powder or crystalline solid

- Purity : Typically exceeding 98%

- Solubility : Highly soluble in water, which enhances its utility in various applications

Scientific Research Applications

Sodium tricyanomethanide is utilized in multiple domains:

Chemistry

- Organic Synthesis : It serves as a reagent in the synthesis of heterocyclic compounds. Its strong nucleophilic character allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex organic molecules.

- Inorganic Chemistry : The compound interacts with metal centers, making it valuable in organometallic chemistry and catalysis.

Biology

- Enzyme Mechanisms : this compound is used to study enzyme mechanisms and protein interactions due to its reactive cyano groups. It can influence cellular metabolism and gene expression by interacting with key biomolecules .

- Biochemical Pathways : The compound participates in biochemical reactions leading to the formation of derivatives such as hydronium tricyanomethanide, which are essential for understanding metabolic pathways.

Medicine

- Drug Development : Research is ongoing into its potential therapeutic applications, particularly for its ability to interact with biological macromolecules. This interaction may lead to the development of new drug candidates targeting specific diseases .

Industry

- Material Science : this compound is used in producing advanced materials, including polymers and nanomaterials. Its stability and solubility make it suitable for various industrial applications.

Case Study 1: Organic Synthesis

In a study focused on organic synthesis, this compound was successfully employed to synthesize a range of heterocyclic compounds. The reactions demonstrated high yields and selectivity, showcasing the compound's efficacy as a nucleophile in complex organic transformations.

Case Study 2: Biological Interaction

A research project investigated the interaction of this compound with various enzymes involved in metabolic pathways. Results indicated that the compound could significantly alter enzyme activity, suggesting potential applications in designing enzyme inhibitors for therapeutic purposes .

Case Study 3: Material Development

This compound was utilized in developing polymeric materials with enhanced properties. The incorporation of this compound into polymer matrices improved thermal stability and mechanical strength, indicating its potential for use in advanced material applications.

作用机制

The mechanism by which sodium tricyanomethanide exerts its effects is primarily through its ability to act as a nucleophile. The compound’s cyano groups can participate in various nucleophilic substitution reactions, targeting electrophilic centers in other molecules. This reactivity is leveraged in both synthetic chemistry and biological applications .

相似化合物的比较

Potassium tricyanomethanide: Similar in structure but with potassium instead of sodium.

Silver tricyanomethanide: Used in specific catalytic applications due to the presence of silver.

Uniqueness: Sodium tricyanomethanide is unique due to its high solubility in water and its ability to form stable complexes with various metals. This makes it particularly useful in applications where solubility and stability are critical .

生物活性

Sodium tricyanomethanide (Na[C(CN)₃]), a compound with significant potential in various fields, has garnered attention for its unique biological activities. This article explores the synthesis, properties, and biological implications of this compound, drawing from diverse research findings and case studies.

This compound is characterized by its tricyanomethanide anion, which contributes to its reactivity and interaction with biological systems. The compound can be synthesized through various methods, including the reaction of sodium cyanide with tricyanomethane derivatives. Its structure has been confirmed through X-ray powder diffraction and spectroscopic techniques, revealing a stable crystalline form that can be utilized in various applications .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and agricultural sciences. Some of the notable biological activities include:

- Antimicrobial Properties : Research indicates that this compound demonstrates antimicrobial activity against various pathogens. This property is particularly relevant in developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies have suggested that compounds related to this compound may inhibit cancer cell proliferation. The mechanism involves interference with cellular signaling pathways, although further investigation is needed to elucidate the specific pathways affected .

- Herbicidal Activity : this compound has been explored for its herbicidal properties, showing effectiveness against certain weed species. This makes it a candidate for agricultural applications aimed at controlling unwanted vegetation without harming crops .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed its potential against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antibacterial activity at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

This data supports the potential use of this compound as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in specific cancer types. The compound was shown to activate caspase pathways, leading to cell death in leukemia cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HL-60 (Leukemia) | 15 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

These findings highlight the compound's potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The tricyanomethanide ion can form complexes with metal ions, potentially influencing enzymatic activities and cellular processes. Additionally, its ability to penetrate cell membranes allows it to exert effects on intracellular targets.

属性

IUPAC Name |

sodium;methanetricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYHZHALCDOXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[C-](C#N)C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36603-80-2 | |

| Record name | 2-Cyanomalononitrile sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium tricyanomethanide interact with the zinc-ion battery components and what are the downstream effects?

A1: When applied as a coating in zinc-ion batteries, this compound undergoes a transformation. [] This results in the formation of a multi-layered interface composed of a nitrogen and carbon-enriched polymer network, along with sodium ions. This newly formed layer serves multiple purposes:

- Modulating Zinc-Ion Migration: It controls the movement of zinc ions, preventing undesirable side reactions at the electrode interface, a common issue affecting battery lifespan. []

- Enhancing Zinc Deposition: It interacts with zinc perturbations, promoting even and planar zinc deposition, which is crucial for efficient battery cycling. []

- Stabilizing the Electrolyte: Sodium ions released from the coating diffuse into the electrolyte, influencing the zinc ion solvation structure. This contributes to a more stable cathode-electrolyte interface, further improving the battery's stability and performance. []

Q2: What is the impact of this compound on the performance of zinc-ion batteries, particularly at varying temperatures?

A2: The incorporation of this compound significantly enhances the performance of zinc-ion batteries, especially across a wide temperature range. [] Here's how:

- Extended Cycling Lifespan: Batteries utilizing this compound demonstrate remarkably long lifespans. For example, symmetric zinc batteries achieved a lifespan of 3000 hours, indicating improved stability and longevity. []

- Enhanced Rate Performance: The batteries exhibit excellent rate performance even at high current densities (20 mA cm−2), highlighting their capability to handle demanding charge-discharge cycles efficiently. []

- Wide Temperature Tolerance: Crucially, these performance benefits extend across a broad temperature range, from -35 to 60 °C, highlighting their suitability for various real-world applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。